Dimethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate
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Overview
Description
Dimethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate is a chemical compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate typically involves the reaction of dimethyl malonate with 2-methyl-4-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Dimethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-methyl-4-oxopyrrolidine
Properties
CAS No. |
61218-68-6 |
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Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
dimethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-5-7(8(12)14-2)6(11)4-10(5)9(13)15-3/h5,7H,4H2,1-3H3 |
InChI Key |
VQHGMHMSZDVOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CN1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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